5-Bromo-2-methoxyquinoline
Overview
Description
5-Bromo-2-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Preparation Methods
The synthesis of 5-Bromo-2-methoxyquinoline typically involves the bromination of 2-methoxyquinoline. One common method is the reaction of 2-methoxyquinoline with bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product. Industrial production methods may involve the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
5-Bromo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of cell growth and proliferation . The bromine and methoxy groups enhance its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
5-Bromo-2-methoxyquinoline can be compared with other quinoline derivatives such as:
5-Methoxyquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Bromoquinoline: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
5,7-Dibromoquinoline: Contains an additional bromine atom, which may enhance its biological activity but also increase its toxicity.
The unique combination of bromine and methoxy groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-2-methoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDZLLVNHCLYDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557554 | |
Record name | 5-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99455-06-8 | |
Record name | 5-Bromo-2-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99455-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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